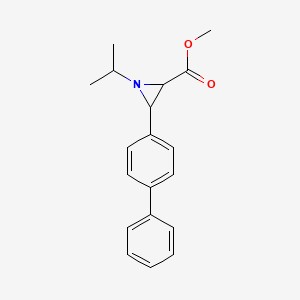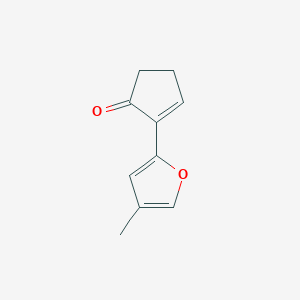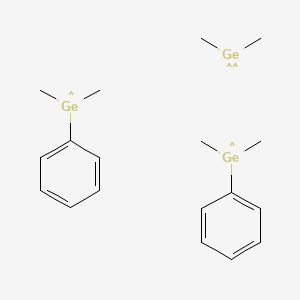
Dimethyl-lambda~2~-germane--dimethyl(phenyl)germyl (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) is a compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) typically involves the reaction of germanium tetrachloride with organolithium or organomagnesium reagents. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions. For example, the reaction of germanium tetrachloride with dimethylmagnesium in anhydrous ether can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) include other organogermanium compounds such as:
- Trimethylgermane
- Tetramethylgermane
- Phenylgermane
Uniqueness
What sets dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) apart from these similar compounds is its unique combination of organic groups attached to the germanium atom. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
22702-73-4 |
|---|---|
Fórmula molecular |
C18H28Ge3 |
Peso molecular |
462.3 g/mol |
InChI |
InChI=1S/2C8H11Ge.C2H6Ge/c2*1-9(2)8-6-4-3-5-7-8;1-3-2/h2*3-7H,1-2H3;1-2H3 |
Clave InChI |
KDWVFDRSYYXDEY-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]C.C[Ge](C)C1=CC=CC=C1.C[Ge](C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)

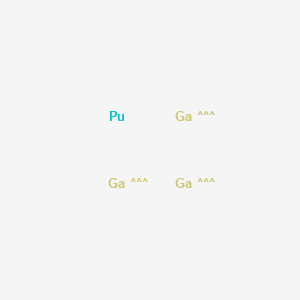
![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
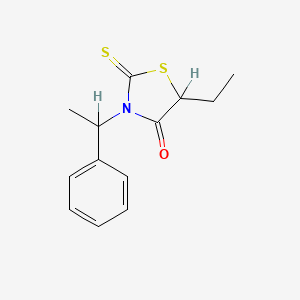
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)


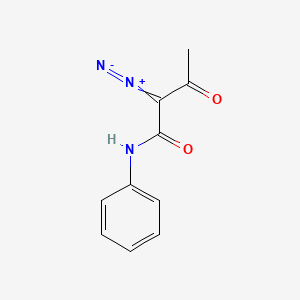

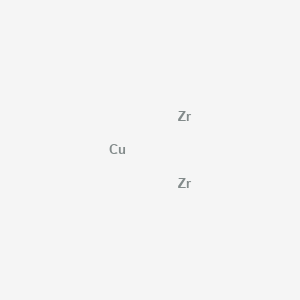
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
